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molecular formula C7H3BrCl2F2O B1456361 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene CAS No. 929621-36-3

5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene

Cat. No. B1456361
M. Wt: 291.9 g/mol
InChI Key: RWQOWCFPTCFWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318757B2

Procedure details

To a solution of 2.3 g of 4-bromo-2,6-dichlorophenol in 25 mL of acetonitrile, 1.3 g of potassium carbonate and 3.8 g of ethyl bromodifluoroacetate were added and the resultant mixture was stirred while heating the mixture to reflux for 4 hours. After the completion of the reaction, the reaction mixture was left to be cooled down to room temperature and charged into 100 mL of water and the resultant mixture was extracted with ethyl acetate (100 mL×1). The organic phase was washed with water and then dehydrated and dried over saturated saline and anhydrous sodium sulfate in this order and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography eluting with ethyl acetate-hexane (1:4) to obtain 2.4 g of the objective substance as a yellow oily substance.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([OH:9])=[C:4]([Cl:10])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:18]([F:25])([F:24])C(OCC)=O.O>C(#N)C>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:18]([F:25])[F:24])=[C:4]([Cl:10])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)Cl)O)Cl
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
WAIT
Type
WAIT
Details
the reaction mixture was left
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with ethyl acetate (100 mL×1)
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over saturated saline and anhydrous sodium sulfate in this order
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (1:4)
CUSTOM
Type
CUSTOM
Details
to obtain 2.4 g of the objective substance as a yellow oily substance

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C(=C1)Cl)OC(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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